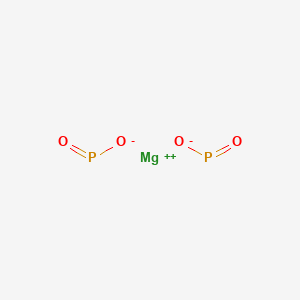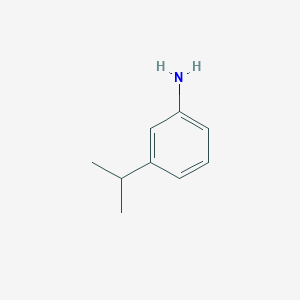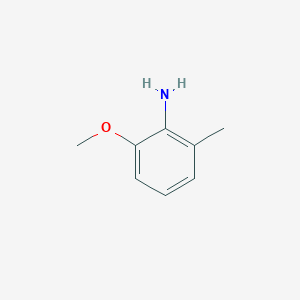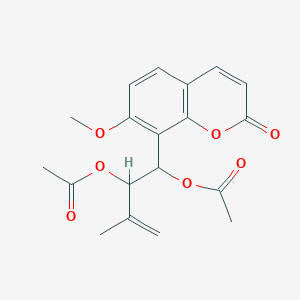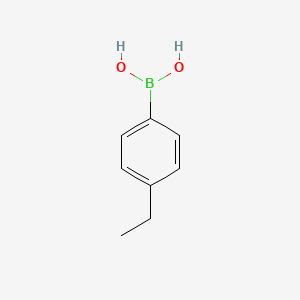
4-Ethylphenylboronic acid
Overview
Description
4-Ethylphenylboronic acid (4-EPBA) is an organoboronic acid that has been used as a catalyst in organic synthesis. It is a versatile reagent used in many different reactions, such as Suzuki-Miyaura, Stille, and Heck reactions. 4-EPBA has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to synthesize complex molecules, such as peptides and peptidomimetics. In addition to its use in organic synthesis, 4-EPBA is also used in scientific research applications, such as in vivo and in vitro studies.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
4-Ethylphenylboronic acid is often used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Sensing Applications
Boronic acids, including 4-Ethylphenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids are also used for protein manipulation and modification . They can bind to proteins and alter their structure or function, which can be useful in biological research and drug development .
Separation Technologies
Boronic acids are used in separation technologies . They can selectively bind to certain molecules, allowing them to be separated from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . For example, they can be used to design drugs that target specific biological molecules .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This can be useful in the treatment of diabetes .
Electrophoresis of Glycated Molecules
Boronic acids are used for electrophoresis of glycated molecules . They can bind to these molecules and allow them to be separated based on their size and charge .
Mechanism of Action
Target of Action
4-Ethylphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Ethylphenylboronic acid interacts with palladium catalysts and other organic groups. The boronic acid group in the compound forms a new bond with the palladium, which is then used to couple with other organic groups .
Biochemical Pathways
The main biochemical pathway affected by 4-Ethylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two organic groups, facilitated by a palladium catalyst and a boronic acid compound like 4-Ethylphenylboronic acid .
Pharmacokinetics
It’s known that the compound is soluble in ether, thf, dmso, and methanol , which could influence its bioavailability.
Result of Action
The primary result of the action of 4-Ethylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action of 4-Ethylphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its availability for reactions . Additionally, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability .
properties
IUPAC Name |
(4-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPLOMUUCFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370243 | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylboronic acid | |
CAS RN |
63139-21-9 | |
| Record name | (4-Ethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


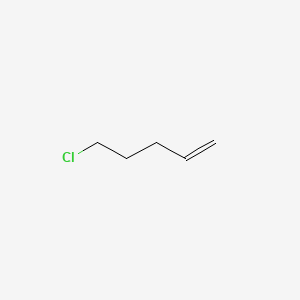
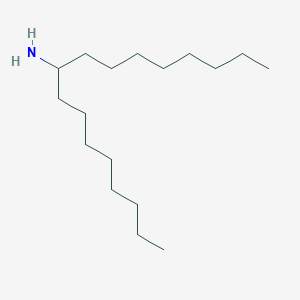

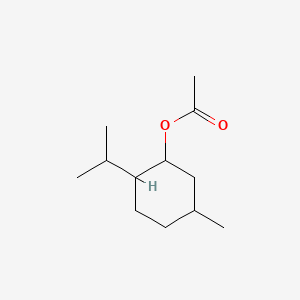
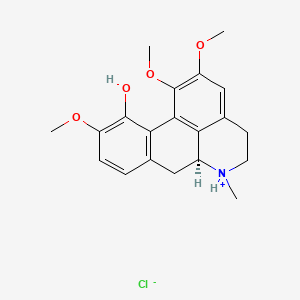
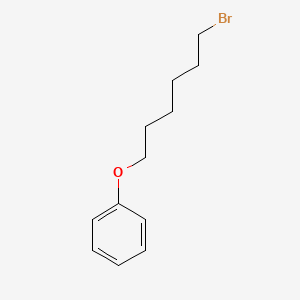

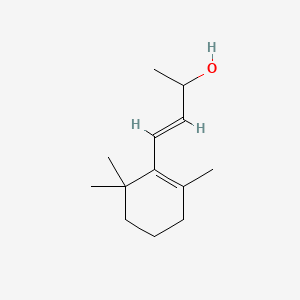
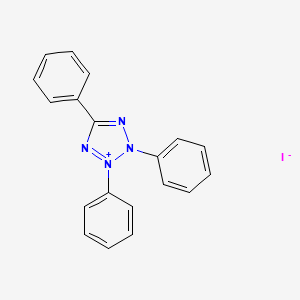
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)
